N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide
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Overview
Description
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as ACC or ML277, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.
Mechanism of Action
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide acts as a selective inhibitor of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. These channels play a crucial role in controlling the firing of action potentials in neurons, and their dysfunction has been implicated in several neurological disorders. By inhibiting Kv7.2/7.3 channels, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide reduces neuronal excitability and can prevent the development of seizures and neuropathic pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neuronal excitability, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neuropathic pain. N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of Kv7.2/7.3 channels, which allows for precise manipulation of neuronal excitability. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, there are also some limitations to the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments. For example, it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of Kv7.2/7.3 channels. Additionally, there is growing interest in the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide as a potential therapeutic agent for the treatment of epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in humans, and to identify potential side effects and drug interactions. Finally, there is also interest in exploring the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in cancer research, as Kv7.2/7.3 channels have been implicated in the development and progression of certain types of cancer.
Synthesis Methods
The synthesis of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 4-acetamido-3-chlorophenylmagnesium bromide with 2-methylcyclopropanecarboxylic acid chloride, followed by the hydrolysis of the resulting intermediate. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been widely used in scientific research to study the role of Kv7.2/7.3 channels in various diseases. Several studies have shown that N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide can effectively inhibit the activity of Kv7.2/7.3 channels, leading to the suppression of seizures in animal models of epilepsy. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
properties
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-7-5-10(7)13(18)16-9-3-4-12(11(14)6-9)15-8(2)17/h3-4,6-7,10H,5H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJYEGISYFGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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